N-(6-methylheptan-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
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Overview
Description
N-(6-methylheptan-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexane ring substituted with a tetrazole group and a carboxamide group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylheptan-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Cyclohexane Ring: The cyclohexane ring can be introduced through a Grignard reaction, where a cyclohexylmagnesium bromide reacts with a suitable electrophile.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the cyclohexane derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylheptan-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild heating.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Substituted tetrazoles.
Scientific Research Applications
Chemistry
In chemistry, N-(6-methylheptan-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids and other functional groups in biological systems.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Compounds with tetrazole rings have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-methylheptan-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can form hydrogen bonds and ionic interactions, which are crucial for its binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(6-methylheptan-2-yl)-1H-tetrazole-5-carboxamide: Similar structure but with a different position of the carboxamide group.
N-(6-methylheptan-2-yl)-1H-tetrazole-1-carboxamide: Similar structure but with a different substitution pattern on the tetrazole ring.
Uniqueness
N-(6-methylheptan-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to the combination of a cyclohexane ring with a tetrazole and carboxamide group. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C16H29N5O |
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Molecular Weight |
307.43 g/mol |
IUPAC Name |
N-(6-methylheptan-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H29N5O/c1-13(2)8-7-9-14(3)18-15(22)16(10-5-4-6-11-16)21-12-17-19-20-21/h12-14H,4-11H2,1-3H3,(H,18,22) |
InChI Key |
ZXJCRQNIAHUJLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)C1(CCCCC1)N2C=NN=N2 |
Origin of Product |
United States |
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